Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-
Overview
Description
“Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-” is a chemical compound with the molecular formula C17H15NO4 . It is also known as N-Fmoc-glycine or Fmoc-Gly-OH . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular weight of this compound is 297.31 . The exact molecular structure is not available in the search results.Physical And Chemical Properties Analysis
This compound appears as a white to almost white powder or crystal . The melting point ranges from 175.0 to 178.0°C . It is almost transparent in methanol .Scientific Research Applications
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Cell Culture : Glycine derivatives are often used in cell culture media. They can serve as a nutrient for cells and help in their growth and proliferation .
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Photocatalysis : Polymeric carbon nitride, a type of conjugated polymer, is attracting interest due to its promising applications in photocatalysis . While not directly related to your compound, it’s possible that glycine derivatives could have similar applications.
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Biosensing : Polymeric carbon nitride has also been used in biosensing . Again, while not directly related to your compound, glycine derivatives could potentially be used in similar ways.
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Biological Applications : Fluoro-modified compounds have unique physical properties that can significantly extend the breadth and depth of biological applications of nucleic acids .
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Cell Culture : Glycine derivatives are often used in cell culture media. They can serve as a nutrient for cells and help in their growth and proliferation .
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Photocatalysis : Polymeric carbon nitride, a type of conjugated polymer, is attracting interest due to its promising applications in photocatalysis . While not directly related to your compound, it’s possible that glycine derivatives could have similar applications.
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Biosensing : Polymeric carbon nitride has also been used in biosensing . Again, while not directly related to your compound, glycine derivatives could potentially be used in similar ways.
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Biological Applications : Fluoro-modified compounds have unique physical properties that can significantly extend the breadth and depth of biological applications of nucleic acids .
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14(2)11-22(12-20(23)24)21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQVNDSKGYFDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471209 | |
Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- | |
CAS RN |
141743-14-8 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141743-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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